molecular formula C19H20N2O2 B13739508 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-propyl- CAS No. 28513-42-0

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-propyl-

Cat. No.: B13739508
CAS No.: 28513-42-0
M. Wt: 308.4 g/mol
InChI Key: YXIWNSLZQISSPB-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone is a heterocyclic scaffold with a fused benzene and pyrimidine ring system. The compound 3-(3,5-dimethyl-4-hydroxyphenyl)-2-propyl-4(3H)-quinazolinone features a 2-propyl chain at position 2 and a 3,5-dimethyl-4-hydroxyphenyl group at position 2. These substituents confer distinct physicochemical and biological properties:

  • Position 3 (3,5-dimethyl-4-hydroxyphenyl): A phenolic group with electron-donating methyl substituents, which may enhance solubility via hydrogen bonding while introducing steric effects .

Properties

CAS No.

28513-42-0

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

3-(4-hydroxy-3,5-dimethylphenyl)-2-propylquinazolin-4-one

InChI

InChI=1S/C19H20N2O2/c1-4-7-17-20-16-9-6-5-8-15(16)19(23)21(17)14-10-12(2)18(22)13(3)11-14/h5-6,8-11,22H,4,7H2,1-3H3

InChI Key

YXIWNSLZQISSPB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C(=C3)C)O)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4(3H)-quinazolinone derivatives typically involves the formation of the quinazolinone core followed by substitution at the 2- and 3-positions. The compound , featuring a 3-(3,5-dimethyl-4-hydroxyphenyl) and 2-propyl substitution, can be synthesized by adapting known methods for 2,3-disubstituted quinazolin-4(3H)-ones.

Stepwise Preparation

Preparation of 4(1H)-2,3-Dihydroquinazolinones Intermediates

A common approach involves the condensation of an amide precursor with an aromatic aldehyde under acidic conditions. For example, amide (6 mmol) is dissolved in acetic acid (8 mL), and the corresponding aldehyde (6.6 mmol) is added. The reaction mixture is stirred at room temperature for 0.5 hours. Upon completion, cold water is added to precipitate the intermediate, which is filtered and washed with cold ethanol to yield the 4(1H)-2,3-dihydroquinazolinone intermediate (denoted as intermediate A).

Conversion to 4(3H)-Quinazolinone Derivatives

The intermediate is then subjected to oxidation or further functionalization to yield the quinazolinone product. For the 2-propyl substitution, alkylation of quinazolinone at the 2-position is carried out using alkylating agents such as ethyl chloroacetate or chloroacetyl chloride in the presence of potassium carbonate and potassium iodide in dimethylformamide (DMF) at 60 °C for 4 hours. The reaction mixture is then cooled, and the product is precipitated by adding water, followed by filtration and recrystallization.

Microwave-Assisted Synthesis with Phase-Transfer Catalysis

Microwave irradiation has been employed as a green and efficient method to accelerate the synthesis of 2,3-disubstituted quinazolinones. A suspension of 2-propylquinazolinone, aromatic aldehyde (such as 3,5-dimethyl-4-hydroxybenzaldehyde), tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and potassium carbonate in water is irradiated in a microwave bath at 600 W and 120 °C for 8–10 minutes. After cooling, acidification and filtration yield the desired quinazolinone derivatives. This method offers advantages in terms of reduced reaction time, improved yields, and environmental friendliness.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Reaction Time Temperature Yield (%) Notes
Condensation (amide + aldehyde) Amide (6 mmol), aldehyde (6.6 mmol), AcOH (8 mL) 0.5 h Room temp High Intermediate 4(1H)-2,3-dihydroquinazolinone formed
Alkylation Quinazolinone, K2CO3, KI, alkylating agent in DMF 4 h 60 °C 70-85 Produces 2-propyl substituted quinazolinones
Microwave-assisted synthesis Quinazolinone, aromatic aldehyde, TBAB, K2CO3 in water, MW 8-10 min 120 °C 75-90 Green method, efficient and clean

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydroquinazolinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-propyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-propyl- involves its interaction with various molecular targets. It can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways and molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the substituents, properties, and biological activities of the target compound with structurally related quinazolinones and heterocycles:

Compound Name Position 2 Substituent Position 3 Substituent Key Properties/Biological Activity References
Target Compound Propyl 3,5-dimethyl-4-hydroxyphenyl Potential antioxidant/antimicrobial activity (hydroxyl group); moderate lipophilicity
Quinconazole 1H-1,2,4-triazol-1-yl 2,4-dichlorophenyl Fungicidal activity (triazole enhances target binding)
Fluquinconazole 1H-1,2,4-triazol-1-yl 2,4-dichlorophenyl-6-fluoro Enhanced fungicidal potency (fluoro improves bioavailability)
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-chlorophenyl (quinoline) 4-methoxyphenyl (quinoline) Synthetic intermediate; melting point 223–225°C (ethanol)
Key Observations:

Substituent Effects on Bioactivity: The triazole group in quinconazole and fluquinconazole is critical for fungicidal activity, likely via cytochrome P450 inhibition . Chlorophenyl and fluoro substituents (e.g., in fluquinconazole) enhance electron-withdrawing effects, improving stability and target affinity.

Hydroxyl vs. Methoxy Groups: The hydroxyl group in the target compound improves water solubility but may reduce metabolic stability compared to methoxy groups (e.g., compound 4k) .

Synthetic Accessibility: Pd-catalyzed cross-coupling (as in ) is a common strategy for introducing aryl/heteroaryl groups at position 3. However, the phenolic hydroxyl group in the target compound may require protective-group strategies during synthesis .

Biological Activity

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- is a compound with a quinazolinone core structure known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and analgesic properties, supported by research findings and case studies.

  • Molecular Formula : C16H14N2O2
  • Molecular Weight : 266.29 g/mol

The compound features a hydroxyl group and two methyl groups on the aromatic ring, contributing to its unique chemical properties and potential biological functions.

Antimicrobial Activity

Research indicates that derivatives of 4(3H)-Quinazolinone exhibit significant antimicrobial properties. In particular, studies have shown that these compounds can inhibit the growth of various bacterial strains. For example, a derivative was found to be effective against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antimicrobial activity.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-E. coli18
4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-S. aureus20
4(3H)-Quinazolinone, 2-propylP. aeruginosa15

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been widely studied. A recent study evaluated the inhibitory effects of various derivatives on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values suggesting significant potency against these cancer cells.

Table 2: Cytotoxicity of Quinazolinone Derivatives

Compound NameCell LineIC50 (µM)
4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-MCF-725.6
4(3H)-Quinazolinone, 2-propylHepG230.1
Benzimidazole-conjugated quinazolinoneHepG222.0

These findings suggest that the unique structure of the compound enhances its interaction with biological targets involved in cancer cell proliferation.

Analgesic Activity

The analgesic properties of quinazolinone derivatives have also been explored. In vivo studies demonstrated that certain derivatives exhibited significant analgesic activity compared to standard analgesics like Aspirin and Indomethacin. For instance, one study reported that a derivative showed higher analgesic activity than these standard drugs when tested in animal models.

Table 3: Analgesic Activity Comparison

Compound NameAnalgesic Activity (vs Aspirin)Analgesic Activity (vs Indomethacin)
4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-HigherHigher
Standard AspirinBaselineBaseline
Standard IndomethacinBaselineBaseline

Case Studies

  • SARS-CoV-2 Inhibition : Recent research highlighted the potential of quinazolinone derivatives as inhibitors of the SARS-CoV-2 protease. The study emphasized the design and synthesis of novel derivatives that exhibited promising antiviral activity against COVID-19 .
  • Structure-Activity Relationship : A comprehensive analysis was conducted to understand how structural modifications impact biological activity. It was found that specific substitutions on the quinazolinone core significantly enhanced both anticancer and antimicrobial activities .

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